2,5-dichloro-N,N-dicyclohexylbenzamide
Description
2,5-Dichloro-N,N-dicyclohexylbenzamide is a benzamide derivative characterized by two chlorine atoms at the 2- and 5-positions of the benzene ring and two cyclohexyl groups attached to the amide nitrogen.
Properties
Molecular Formula |
C19H25Cl2NO |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2,5-dichloro-N,N-dicyclohexylbenzamide |
InChI |
InChI=1S/C19H25Cl2NO/c20-14-11-12-18(21)17(13-14)19(23)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2 |
InChI Key |
HPJGVQKEXWDTHT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Regioselectivity
The position of chlorine atoms on the benzene ring significantly influences reactivity. For example:
- 3,5-Dichloro-N-ethylbenzamide () undergoes metalation reactions with sec-butyllithium, where the steric bulk of the N-ethyl group directs regioselectivity. In contrast, the 2,5-dichloro substitution in the target compound may alter reaction pathways due to proximity effects between substituents.
N-Substituent Steric and Electronic Effects
The amide nitrogen’s substituents critically impact steric hindrance and electronic properties:
- 3,5-Dichloro-N,N-diethylbenzamide () exhibits lower steric hindrance than the target compound due to smaller ethyl groups. Cyclohexyl substituents in 2,5-dichloro-N,N-dicyclohexylbenzamide create a more rigid, bulky environment, likely slowing reaction kinetics (e.g., electrophilic additions or nucleophilic displacements) .
- N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide () features hydroxyl groups, which introduce hydrogen bonding capabilities absent in the target compound. This difference may affect solubility and biological activity, as polar hydroxyl groups enhance aqueous solubility compared to lipophilic cyclohexyl groups .
Physical and Chemical Properties
While direct data for the target compound are scarce, comparisons can be inferred:
- In contrast, the cyclohexyl groups in this compound likely reduce water solubility but improve lipid membrane permeability .
- N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide () has a molecular weight of 505.39 g/mol, significantly higher than the target compound due to the diphenylacetyl group. This highlights how bulky substituents increase molecular weight and may complicate synthetic purification steps .
Table 1: Structural and Functional Group Comparisons
| Compound Name | Chlorine Positions | N-Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 2,5 | Dicyclohexyl | Amide | ~366.3 (estimated) |
| 3,5-Dichloro-N-ethylbenzamide | 3,5 | Ethyl | Amide | ~218.1 |
| N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide | 3,5 | Hydroxyphenyl | Amide, Hydroxyl | ~296.1 |
| 4-Amino-3,5-dichloro-N-hydroxybenzenecarboximidamide | 3,5 | Hydroxy | Amidoxime, Amino | ~221.0 |
| N-(2,5-dichlorophenyl)-...methoxybenzamide | 2,5 | Diphenylacetyl, Methoxy | Amide, Methoxy | 505.39 |
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